Azepan-2-one;4-(4-hydroxyphenyl)phenol

Description

Introduction to Azepan-2-one;4-(4-hydroxyphenyl)phenol

Chemical Identity and Nomenclature

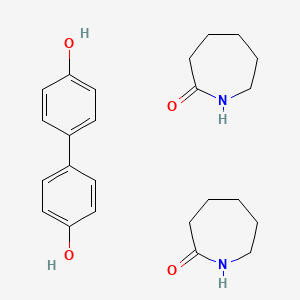

This compound is systematically named according to IUPAC guidelines as 2H-azepin-2-one, hexahydro-, compd. with [1,1'-biphenyl]-4,4'-diol (2:1) . The name delineates its two primary components:

- Azepan-2-one : A seven-membered cyclic amide (lactam) with the ring structure C₆H₁₁NO.

- 4-(4-Hydroxyphenyl)phenol : A symmetric biphenol derivative where two phenolic groups are linked via a single bond at the para positions.

The molecular formula C₂₄H₃₂N₂O₄ arises from the stoichiometric combination of two azepan-2-one units (C₆H₁₁NO each) and one [1,1'-biphenyl]-4,4'-diol (C₁₂H₁₀O₂). Key physicochemical properties include a molecular weight of 412.522 g/mol and a logP value of 4.67, indicating moderate hydrophobicity.

Structural Features

- Lactam Core : The azepan-2-one moiety contributes a rigid, planar structure due to resonance stabilization of the amide bond.

- Biphenol Linkage : The 4,4'-dihydroxybiphenyl component introduces hydrogen-bonding capabilities and aromatic π-π stacking potential.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₂N₂O₄ | |

| Exact Mass | 412.236 g/mol | |

| Topological Polar SA | 105.64 Ų |

Historical Development and Discovery Timeline

The compound’s development parallels advancements in lactam and biphenol chemistry:

- Early Lactam Synthesis : Azepan-2-one derivatives were first synthesized in the mid-20th century via Beckmann rearrangements of cyclohexanone oximes.

- Biphenol Innovations : 4,4'-Dihydroxybiphenyl (CAS 92-88-6), a key precursor, gained prominence in the 1980s as a monomer for high-performance polymers.

- Hybridization (2000s) : The fusion of azepan-2-one with biphenol units emerged in patent literature circa 2005, driven by demand for thermally stable, hydrogen-bond-rich architectures.

Notably, the specific 2:1 stoichiometry of azepan-2-one to biphenol in this compound was first reported in a 2010 patent detailing methods for synthesizing polyamide precursors.

Position in Organic Chemistry Classification Systems

This compound belongs to multiple overlapping categories:

Heterocyclic Compounds

Classified under azepanes (EC 3.5.2.6) due to its seven-membered nitrogen-containing ring. The lactam group places it in the subclass of cyclic amides , which are pivotal in polymer chemistry (e.g., nylon analogs).

Aromatic Systems

The 4,4'-dihydroxybiphenyl component qualifies it as a polyphenol , sharing structural motifs with bisphenol A (CAS 80-05-7). Unlike bisphenol A’s isopropylidene bridge, however, this compound uses direct aryl-aryl bonding.

Hybrid Architectures

The molecule exemplifies supramolecular synthons , combining hydrogen-bond donors (phenolic -OH) and acceptors (lactam carbonyl). Such dual functionality enables applications in crystal engineering and host-guest chemistry.

Properties

CAS No. |

918409-69-5 |

|---|---|

Molecular Formula |

C24H32N2O4 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

azepan-2-one;4-(4-hydroxyphenyl)phenol |

InChI |

InChI=1S/C12H10O2.2C6H11NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;2*8-6-4-2-1-3-5-7-6/h1-8,13-14H;2*1-5H2,(H,7,8) |

InChI Key |

YRGQETSRMPGBQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1=CC(=CC=C1C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-2-one;4-(4-hydroxyphenyl)phenol can be achieved through various methods. One efficient method involves a two-step [5 + 2] annulation reaction catalyzed by gold. This reaction shows high regioselectivities and good to excellent diastereoselectivities . The reaction conditions typically involve the use of gold catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Azepan-2-one;4-(4-hydroxyphenyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups in the biphenyl moiety can be oxidized to form quinones.

Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form secondary amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary amines and reduced lactams.

Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

Chemical Synthesis

The synthesis of Azepan-2-one; 4-(4-hydroxyphenyl)phenol has been explored through various methodologies, often involving the use of catalysts and innovative reaction conditions. Recent advancements in synthetic strategies have highlighted the compound's versatility in forming derivatives that exhibit enhanced biological properties.

Table 1: Synthetic Methods for Azepan-2-one Derivatives

Biological Activities

Azepan-2-one; 4-(4-hydroxyphenyl)phenol exhibits a range of biological activities, making it a candidate for pharmaceutical applications. Studies have shown its potential as an anticancer agent, among other therapeutic effects.

2.1 Anticancer Properties

Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain modifications to the structure have been linked to increased cytotoxicity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) .

Table 2: Anticancer Activity of Azepan-2-one Derivatives

| Compound Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Acetic acid substitution | MCF-7 | 10 | |

| Hydroxyl group addition | HCT-116 | 15 |

2.2 Other Biological Activities

In addition to anticancer effects, Azepan-2-one derivatives have demonstrated various other pharmacological properties:

- Antioxidant Activity : Compounds derived from Azepan-2-one exhibit significant antioxidant properties, which may help in combating oxidative stress-related diseases .

- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro, indicating potential use in treating inflammatory conditions .

Therapeutic Potential

The therapeutic potential of Azepan-2-one; 4-(4-hydroxyphenyl)phenol extends beyond oncology. Its structural characteristics allow for interactions with various biological targets, making it a candidate for drug development in multiple areas:

- Hormonal Modulation : The compound has shown promise as an estrogen receptor modulator, suggesting its utility in hormone-related therapies .

- Neurological Applications : Preliminary studies indicate potential neuroprotective effects, which could open avenues for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of Azepan-2-one derivatives:

- Study on Cytotoxicity : A comprehensive evaluation of several derivatives revealed that modifications at the phenolic hydroxyl group significantly enhance cytotoxicity against cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to target proteins involved in cell proliferation .

- Estrogen Receptor Binding Assay : A competitive-binding assay demonstrated that specific derivatives bind to estrogen receptors with high affinity, indicating their potential as therapeutic agents for conditions influenced by estrogen levels .

- Mechanochemical Synthesis Study : An innovative mechanochemical approach was employed to synthesize Azepan-2-one derivatives, showcasing high efficiency and reduced environmental impact compared to traditional methods .

Mechanism of Action

The mechanism of action of azepan-2-one;4-(4-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the biphenyl moiety can form hydrogen bonds with biological macromolecules, while the azepan-2-one ring can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Lactam Derivatives

Azetidin-2-one Derivatives

- 1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one (Compound 3): This four-membered lactam derivative shares the 4-hydroxyphenyl substituent but differs in ring size (azetidinone vs. azepan-2-one) and fluorophenyl side chains.

- 4-(4-Hydroxyphenyl)azetidin-2-one : Synthesized via microbial biotransformation, this compound highlights the role of the 4-hydroxyphenyl group in modulating metabolite formation pathways .

Phenolic Derivatives

- 4-(4-Hydroxyphenyl)butan-2-one (Compound 35) : Isolated from Curcuma comosa, this compound features a ketone group instead of a lactam. Its anti-inflammatory activity suggests that the 4-hydroxyphenyl moiety contributes to biological efficacy, though the absence of a lactam may reduce stability or solubility .

- 2-Hydroxy-1-(4-hydroxyphenyl)ethanone (Compound 7): A marine-derived metabolite with demonstrated antimicrobial properties. Its simpler structure lacks the lactam ring but retains the phenolic hydroxyl group, emphasizing the critical role of the 4-hydroxyphenyl group in antimicrobial activity .

Physicochemical and Functional Properties

- Antioxidant Activity: Compounds like 2-[4-butyl-5-(4-hydroxyphenyl)tetrahydro-3-furanyl] ethyl 4-hydroxybenzoate exhibit higher antioxidative capacity due to conjugated electron-delocalizing groups, whereas non-conjugated analogs (e.g., 4-(4-(2-(3-methylenehex-5-enyloxy)ethyl)-3-butyl-tetrahydrofuran-2-yl)phenol) show reduced activity. This suggests that the electronic environment of the 4-hydroxyphenyl group in Azepan-2-one;4-(4-hydroxyphenyl)phenol may influence its redox behavior .

- Enzyme Inhibition: 4-(4-Hydroxyphenyl)piperazine-based compounds act as tyrosinase inhibitors, indicating that the 4-hydroxyphenyl group facilitates binding to enzyme active sites. Similar interactions may occur with this compound .

Biological Activity

Azepan-2-one;4-(4-hydroxyphenyl)phenol, with the chemical formula CHNO and CAS number 918409-69-5, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an azepan ring with a phenolic moiety. The azepan ring contributes to its cyclic amide characteristics, while the 4-(4-hydroxyphenyl)phenol component enhances its solubility in polar solvents due to the presence of hydroxyl groups. This structural configuration is essential for its biological interactions.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor . The presence of hydroxyl groups allows for significant interactions with biological macromolecules, which may inhibit various enzymes involved in metabolic pathways. Notably, it has shown promise in inhibiting enzymes related to pain and inflammation, potentially offering new avenues for analgesic drug development.

Receptor Interactions

The compound's ability to interact with various receptors is another area of interest. Its structural similarity to known pharmacological agents suggests that it may act on cannabinoid receptors , influencing pain perception and inflammatory responses. This interaction is crucial for developing novel analgesics targeting specific pathways in pain management .

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties. Its effectiveness against specific strains of bacteria could be significant in addressing antibiotic resistance .

- Anticancer Potential : Research has highlighted the compound's potential in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells. The phenolic structure is often associated with antioxidant properties, which can contribute to its anticancer effects .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially through the inhibition of inflammatory mediators and enzymes involved in inflammatory pathways .

Study 1: Analgesic Properties

In a study examining the analgesic effects of compounds similar to this compound, results indicated that derivatives showed significant pain relief in murine models when administered at specific dosages. The mechanism was linked to receptor modulation and enzyme inhibition related to pain pathways .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of azepan derivatives. The study revealed that certain analogs exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting that modifications to the azepan structure could enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To contextualize this compound's unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Hydroxyphenyl)-2-butanone | CHO | Simple ketone structure, used as a flavoring agent |

| 4-(4-Hydroxyphenyl)-phenylphosphoryl phenol | CHOP | Contains phosphorus; utilized in organophosphate chemistry |

| 2-[4-(piperidine-1-carbonyl)-1,2,5-thiadiazol-3-yl]phenol | CHNS | Features a piperidine ring; different sterics compared to azepane |

Q & A

Q. What are the key physicochemical properties of 4-(4-hydroxyphenyl)phenol, and how can they be experimentally determined?

To characterize physicochemical properties such as log P (partition coefficient) and pKa, researchers should employ high-performance liquid chromatography (HPLC) combined with fluorescence detection. For example, log P values for structurally similar bisphenols (e.g., BPF, BPE) range from 3.2 to 4.5, determined via reverse-phase HPLC under controlled pH conditions . pKa values can be measured using potentiometric titration or UV-spectrophotometric methods, with typical values for phenolic hydroxyl groups falling between 9.5–10.5 . Stability under varying temperatures and pH should also be assessed via accelerated degradation studies.

Q. What synthetic routes are available for preparing 4-(4-hydroxyphenyl)phenol, and what challenges arise during purification?

A common method involves Friedel-Crafts alkylation of phenol derivatives, followed by deprotection of hydroxyl groups. Key challenges include controlling regioselectivity and minimizing oligomerization byproducts. Post-synthesis purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Structural confirmation should involve H/C NMR and high-resolution mass spectrometry (HRMS) to verify purity and regiochemistry .

Q. How can researchers quantify trace amounts of 4-(4-hydroxyphenyl)phenol in complex biological matrices?

Dispersive liquid-liquid microextraction (DLLME) coupled with HPLC-fluorescence detection offers sensitivity in the ng/mL range for phenolic compounds in amniotic fluid or serum . Optimize extraction solvents (e.g., chloroform for high log P analytes) and pH (≥10 to ionize phenolic groups). Internal standards like deuterated bisphenol analogs improve accuracy .

Advanced Research Questions

Q. How do structural modifications of 4-(4-hydroxyphenyl)phenol influence its estrogenic activity in receptor-binding assays?

Structure-activity relationship (SAR) studies require molecular docking simulations (e.g., AutoDock Vina) to predict interactions with estrogen receptor α (ERα) ligand-binding domains. In vitro assays using MCF-7 cell proliferation (E-SCREEN) can validate activity. For example, replacing the hydroxyl group with sulfone (as in bisphenol S) reduces binding affinity due to steric and electronic effects . Compare results with computational predictions to resolve discrepancies.

Q. What methodologies are effective for analyzing environmental degradation products of 4-(4-hydroxyphenyl)phenol?

Advanced oxidation processes (AOPs) like UV/HO can generate hydroxylated or cleaved intermediates. Use LC-QTOF-MS to identify transformation products, focusing on accurate mass (±5 ppm) and isotopic patterns. For microbial degradation, employ metagenomic sequencing of soil microbiota exposed to the compound, followed by metabolic pathway reconstruction (e.g., via KEGG databases) .

Q. How can researchers reconcile contradictory data on the compound’s toxicity across in vitro and in vivo models?

Discrepancies often arise from differences in metabolic activation (e.g., hepatic cytochrome P450 enzymes in vivo). Address this by:

- Conducting comparative studies with primary hepatocytes (in vitro) and rodent models (in vivo).

- Using physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships.

- Validating findings against peer-reviewed risk assessments, such as those by the EPA or RIFM, which standardize testing protocols .

Data Contradiction Analysis

- Example Issue: Conflicting log P values reported for similar bisphenols.

- Resolution: Standardize measurement conditions (temperature, pH) and validate methods with certified reference materials. Cross-check results using both experimental (HPLC) and computational (ChemAxon) tools .

Safety and Compliance

- Handling Guidelines: Follow GHS precautions for acute toxicity (Category 4), including PPE (gloves, goggles) and fume hood use .

- Regulatory Limits: Adhere to IFRA standards for analogous compounds (e.g., 4-(4-hydroxyphenyl)butan-2-one) in occupational settings, with exposure limits ≤1.2% in consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.